molecular formula C20H13Cl2F3N2O2 B2419447 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 338977-63-2

5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide

Cat. No.: B2419447
CAS No.: 338977-63-2
M. Wt: 441.23
InChI Key: PVJVDAUQHCLIQB-UHFFFAOYSA-N
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Description

5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H13Cl2F3N2O2 and its molecular weight is 441.23. The purity is usually 95%.
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Properties

IUPAC Name

5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2F3N2O2/c21-14-3-1-2-12(8-14)10-27-11-15(22)9-17(19(27)29)18(28)26-16-6-4-13(5-7-16)20(23,24)25/h1-9,11H,10H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJVDAUQHCLIQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C=C(C=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potentials based on various studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H15ClF3N1O2
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been investigated in various contexts, particularly its effects on different biological pathways and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that derivatives of pyridine, including the compound , exhibit significant antimicrobial properties. Studies have shown that modifications in the structure can enhance activity against a range of pathogens:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-chloro compoundStaphylococcus aureus66 µM
Trifluoromethyl derivativesE. coliVariable

These findings suggest that the presence of halogen substituents, particularly trifluoromethyl groups, can enhance antimicrobial efficacy by improving lipophilicity and membrane penetration .

Modulation of Nicotinic Receptors

The compound has been studied for its effects on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These receptors are implicated in cognitive processes and have been targeted for neurodegenerative diseases:

CompoundEC50 (µM)Max Modulation (%)
5-chloro derivative0.14600

The above data indicate that this compound acts as a positive allosteric modulator, enhancing receptor activity in the presence of agonists such as nicotine .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to bacterial death.
  • Allosteric Modulation : It enhances the activity of nAChRs by binding to sites distinct from the active site, increasing receptor responsiveness to acetylcholine .
  • Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant effects, which may contribute to their protective roles in cellular environments.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potentials of this compound:

  • Neuroprotective Effects : In vitro studies demonstrated that compounds with similar structures could protect neuronal cells from oxidative stress and apoptosis.
  • Anticancer Activity : Research indicates potential cytotoxic effects against various cancer cell lines, suggesting a role in cancer therapy development.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide exhibit significant anticancer properties. These compounds often act as inhibitors of specific kinases involved in cancer cell proliferation and survival. For instance, studies have shown that certain pyridine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Inhibition of Enzymatic Activity

The compound has been identified as an inhibitor of certain enzymes related to disease processes, including SUMO (Small Ubiquitin-like Modifier) activating enzymes. This inhibition can potentially disrupt pathways involved in cancer progression and other diseases characterized by aberrant SUMOylation . The mechanism involves binding to the active site of the enzyme, thus preventing substrate interaction.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory pathways. The presence of the trifluoromethyl group is thought to enhance the compound's bioactivity and selectivity towards inflammatory mediators .

Antimicrobial Activity

There is emerging evidence that derivatives of this compound possess antimicrobial properties. The structural features, such as the chlorophenyl and pyridine moieties, contribute to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Laboratory Studies

In vitro studies have demonstrated that this compound can effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Tables

Application AreaDescriptionRelevant Studies
Anticancer ActivityInhibits cancer cell proliferation
Enzyme InhibitionInhibits SUMO activating enzymes
Anti-inflammatory PropertiesModulates inflammatory pathways
Antimicrobial ActivityDisrupts microbial cell membranes

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